2,6-Diethylpyridine
Overview
Description
2,6-Diethylpyridine is an organic compound with the chemical formula C9H13N . It is a colorless liquid with a distinct odor and is slightly soluble in water but soluble in most organic solvents . This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical, rubber, and coatings industries .
Scientific Research Applications
2,6-Diethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is utilized in the production of rubber processing aids, coatings, and adhesives.
Mechanism of Action
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including acting as ligands in coordination chemistry .
Action Environment
The action, efficacy, and stability of 2,6-Diethylpyridine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For example, extreme pH or temperature conditions could potentially affect the stability of the compound, while the presence of other molecules could influence its binding to its targets.
Biochemical Analysis
Biochemical Properties
2,6-Diethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of the enzyme’s activity, potentially affecting the metabolic pathways in which it is involved. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In some cell lines, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species. Furthermore, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of the enzyme’s catalytic activity. This interaction is often mediated by the nitrogen atom in the pyridine ring, which can coordinate with the heme iron in the enzyme’s active site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over extended periods, the degradation products of this compound may accumulate, potentially leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert minimal effects on physiological processes, while higher doses can lead to significant biochemical and physiological changes. In some studies, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic enzyme activity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence the levels of other metabolites in the cell, potentially affecting overall metabolic flux. Additionally, the interaction of this compound with cofactors such as NADPH can further modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological activity. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria. The presence of this compound in these compartments can influence its interactions with specific biomolecules and its overall function. Additionally, post-translational modifications or targeting signals may direct this compound to specific organelles, further modulating its activity .
Preparation Methods
2,6-Diethylpyridine is typically synthesized by the ethylation of pyridine. The process involves adding ethyl halide or ethyl compound to pyridine under basic conditions . Common ethylating agents include ethyl chloride, ethyl bromide, and ethyl sulfonate . The reaction is generally carried out in a basic solvent such as sodium glycol solution . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,6-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,6-Diethylpyridine can be compared with other similar compounds such as:
2,6-Dimethylpyridine: Similar in structure but with methyl groups instead of ethyl groups.
2,6-Diacetylpyridine: Contains acetyl groups and is used as a precursor to ligands in coordination chemistry.
2,6-Diformylpyridine: Contains formyl groups and is used in the synthesis of Schiff base ligands.
The uniqueness of this compound lies in its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its methyl and acetyl counterparts.
Properties
IUPAC Name |
2,6-diethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDCOSHHMXZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239449 | |
Record name | 2,6-Diethyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-28-4 | |
Record name | 2,6-Diethyl-pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diethyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Diethylpyridine serves as a key starting material in the synthesis of a pyridine-derived tetraalcohol ligand with an NO4 donor set []. This synthesis involves a template reaction with aqueous formaldehyde in the presence of magnesium sulfate hydrate, leading to the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This ligand exhibits versatile coordination chemistry and serves as a precursor to other valuable ligands like the tetratosylate, tetraazide, and pentaamine derivatives [].
A: In the presence of magnesium sulfate hydrate, this compound undergoes a remarkable reaction with aqueous formaldehyde []. This reaction leads to the addition of four hydroxymethyl groups to the 2 and 6 positions of the pyridine ring, resulting in the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This transformation highlights the ability of this compound to participate in template reactions, affording valuable multidentate ligands.
ANone: The molecular formula for this compound is C9H13N. It has a molecular weight of 135.21 g/mol.
A: Yes, this compound has demonstrated its ability to function as a ligand in coordination chemistry [, , ]. For example, it reacts with nickel (II) and cobalt (II) salts to form complexes with approximate square-pyramidal geometry, indicating coordination through the nitrogen atom of the pyridine ring []. These complexes provide valuable insights into metal-ligand interactions and the influence of ligand structure on complex geometry.
A: While the methyl groups of this compound can be further alkylated to form isopropyl groups, attempts to introduce ethyl groups using phase-transfer catalyzed alkylation with methyl iodide have been unsuccessful []. This suggests that the steric hindrance imposed by the existing ethyl groups might hinder further ethylation at these positions.
A: Yes, this compound has been utilized in studies investigating the kinetics of proton transfer reactions with radical cations [, ]. Specifically, its reactions with the 9,10-dimethylanthracene radical cation have been examined, revealing valuable information about kinetic isotope effects, reaction mechanisms, and the role of quantum mechanical tunneling in proton transfer processes [, ].
A: While this compound is primarily known as a synthetic compound, research suggests its potential presence in natural sources [, ]. For instance, it has been identified as a constituent of Zingiberaceae (Golobe) [], highlighting the potential of natural products as sources of this compound.
A: Yes, there are alternative synthetic approaches to obtain 4-amino-2,6-diethylpyridine []. One convenient method involves a one-stage transformation starting from 2,6-diethyl-4(H)-pyranone []. This method offers an alternative pathway to this important substituted pyridine derivative.
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